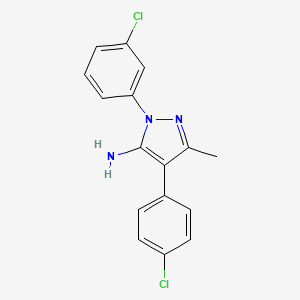

1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

1-(3-Chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1,4-diaryl substitution pattern with chlorine atoms at the 3- and 4-positions of the phenyl rings and a methyl group at the pyrazole’s 3-position.

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3/c1-10-15(11-5-7-12(17)8-6-11)16(19)21(20-10)14-4-2-3-13(18)9-14/h2-9H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQOEPNWYHNJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure

The chemical formula for this compound is . The structural representation is critical for understanding its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound in focus. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

- Case Study: Cytotoxicity Evaluation

| Cell Line | GI (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

2. Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to this compound have demonstrated promising results in reducing inflammation.

- Study Findings :

3. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent against various pathogens.

- Case Study: Antifungal and Antitubercular Activity

| Pathogen | IC (µM) |

|---|---|

| Mycobacterium tuberculosis | <0.07 |

| Fungal strains | Varies |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation and inflammation. The presence of halogen substituents enhances its interaction with biological targets, potentially increasing its efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Inhibition Studies : Various derivatives have shown IC values in the low micromolar range against human cancer cell lines such as MCF-7 and A549, demonstrating their potential as anticancer agents .

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory effects. The presence of chlorophenyl groups enhances their activity by modulating inflammatory pathways. Studies have reported:

- Mechanism of Action : These compounds inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response, thus reducing inflammation markers in vitro .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored, with promising results against both bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Synthesis and Structure

The synthesis of this compound involves several steps, typically starting from readily available aromatic amines and utilizing cyclization reactions to form the pyrazole ring. The synthetic route often includes:

- Formation of the Pyrazole Ring : Reaction between substituted phenyl hydrazines and appropriate carbonyl compounds.

- Chlorination : Introduction of chlorine atoms at specific positions to enhance biological activity.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:

| Study | Compound | Cell Line | IC (µM) | Activity |

|---|---|---|---|---|

| Wei et al. (2022) | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 | Antitumor |

| Huang et al. (2022) | N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole | A375 | 4.2 | Anticancer |

| Zheng et al. (2022) | Pyrazole linked benzimidazole derivative | U937, K562 | 0.19 | Kinase inhibition |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substitution Patterns and Key Features

Target Compound:

- Positions 1 & 4 : 3-Chlorophenyl and 4-chlorophenyl.

- Position 3 : Methyl group.

- Position 5 : Amine group.

Comparable Compounds:

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine ()

- Substitutions :

- Position 1: Methyl.

- Position 3: 4-Chlorophenyl.

- Key Difference : Lacks the 3-chlorophenyl group at position 1 and the 4-chlorophenyl at position 3. The methyl group at position 1 reduces steric hindrance compared to the bulkier 3-chlorophenyl in the target compound .

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine ()

- Substitutions :

- Position 1: 2-Methylphenyl.

- Position 4: 4-Chlorophenyl.

- Key Difference : The 2-methylphenyl group at position 1 introduces ortho-substitution, which may hinder rotational freedom and alter binding affinity compared to the target’s 3-chlorophenyl .

4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine ()

- Substitutions :

- Position 3: Trifluoromethyl.

- Key Difference : The electron-withdrawing trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to the target’s methyl group .

1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine ()

- Substitutions :

- Position 4: 3-Trifluoromethylphenyl.

Physicochemical Properties

Molecular Weight and Lipophilicity

| Compound | Molecular Weight | logP (Predicted) |

|---|---|---|

| Target Compound | 333.20 | ~4.2 |

| 3-(4-Chlorophenyl)-1-methyl derivative | 223.68 | ~3.1 |

| 4-(4-Chlorophenyl)-3-trifluoromethyl | 305.70 | ~4.5 |

Notes:

- The target’s dual chlorophenyl groups contribute to higher molecular weight and lipophilicity compared to mono-chlorinated analogs.

- Trifluoromethyl substitution () increases logP significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.